molecular formula C21H19N3O5 B299142 Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate

Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No.: B299142
M. Wt: 393.4 g/mol
InChI Key: LGQRGVYIYKSPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate pyrazole derivative, followed by further functionalization to introduce the methoxyphenyl and phenyl groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives .

Scientific Research Applications

Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate is unique due to its complex structure, which combines multiple functional groups in a single molecule.

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C21H19N3O5/c1-3-29-19(26)17-16-18(25)24(14-10-7-11-15(12-14)28-2)20(27)21(16,23-22-17)13-8-5-4-6-9-13/h4-12,16,23H,3H2,1-2H3

InChI Key

LGQRGVYIYKSPAI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NNC2(C1C(=O)N(C2=O)C3=CC(=CC=C3)OC)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=NNC2(C1C(=O)N(C2=O)C3=CC(=CC=C3)OC)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.